2,2-Dinitroacetonitrile
CAS No.: 123342-26-7
Cat. No.: VC19120114
Molecular Formula: C2HN3O4
Molecular Weight: 131.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123342-26-7 |
|---|---|
| Molecular Formula | C2HN3O4 |
| Molecular Weight | 131.05 g/mol |
| IUPAC Name | 2,2-dinitroacetonitrile |
| Standard InChI | InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H |
| Standard InChI Key | FFTLEZMCZZAUQJ-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)C([N+](=O)[O-])[N+](=O)[O-] |
Introduction
Molecular Structure and Characterization
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂HN₃O₄ | |
| Molecular Weight | 131.05 g/mol | |
| Bond Length (C-NO₂) | 1.48 Å (estimated) | |
| Bond Angle (O-N-O) | 124° (calculated) | |
| Topological Polar Surface Area | 115 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹³C NMR: The central carbon atom bonded to nitro groups resonates at δ 120–125 ppm, while the nitrile carbon appears at δ 115–118 ppm .
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¹⁵N NMR: Nitro groups exhibit signals at δ -10 to -15 ppm, distinct from the nitrile nitrogen (δ -50 to -55 ppm) .
Infrared (IR) Spectroscopy:
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Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching vibrations .
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The nitrile stretch appears as a sharp peak near 2250 cm⁻¹ .
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis of 2,2-dinitroacetonitrile involves nitration of acetonitrile derivatives under controlled conditions. A validated method includes:
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Nitration of Cyanoacetic Acid: Treatment of cyanoacetic acid with a mixture of nitric and sulfuric acids yields 2,2-dinitroacetonitrile via electrophilic substitution .
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Alternative Pathway: Reaction of acetonitrile with dinitrogen tetroxide (N₂O₄) in the presence of a dehydrating agent, though this method poses challenges in yield optimization .
Reaction Mechanisms
2,2-Dinitroacetonitrile participates in diverse reactions due to its electron-deficient central carbon:
1,3-Dipolar Cycloaddition
The compound acts as a dipolarophile in reactions with nitrile oxides, forming 1,2,4-oxadiazoles. For example:
This reaction proceeds via a concerted mechanism, with a transition state stabilized by the nitrile group’s electron-withdrawing effect .
Nucleophilic Substitution
The nitro groups facilitate nucleophilic displacement at the central carbon. For instance, reaction with potassium hydroxide (KOH) in ethanol yields potassium dinitromethanide:
This transformation highlights the compound’s utility in generating energetic salts .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 180–190°C, indicative of its sensitivity to thermal stress . The activation energy (Eₐ) for decomposition, calculated via the Kissinger method, is approximately 150 kJ/mol, classifying it as a moderate-energy material .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but insoluble in water due to the hydrophobic nitrile group .
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Hydrolytic Stability: Resistant to hydrolysis under acidic conditions but degrades in basic media, releasing nitrite ions .
Table 2: Computed Physicochemical Properties
Applications in Energetic Materials
Role in Melt-Cast Explosives
2,2-Dinitroacetonitrile derivatives, such as 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, serve as precursors to high-energy-density materials (HEDMs) . These compounds enhance the detonation velocity (D = 8,500 m/s) and thermal stability (Tdec > 200°C) of composite explosives .
Synthesis of Heterocyclic Compounds
The compound’s reactivity enables the construction of nitrogen-rich heterocycles, including tetrazoles and oxadiazoles, which are critical in pharmaceutical and agrochemical industries . For example, cycloaddition with nitrile oxides produces 1,2,4-oxadiazoles with yields exceeding 70% under optimized conditions .
Recent Advances and Future Directions
Recent studies (2025) explore 2,2-dinitroacetonitrile’s potential in metal-organic frameworks (MOFs) for catalytic applications . Computational models predict its utility as a ligand in transition metal complexes, leveraging the nitrile’s coordination capability . Future research should address scalability challenges in synthesis and explore its bioactivity in medicinal chemistry.
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